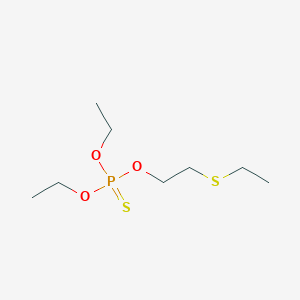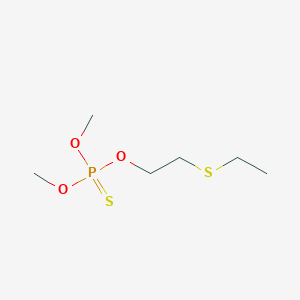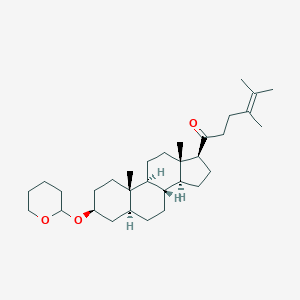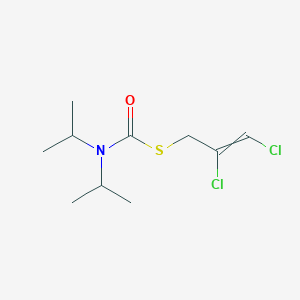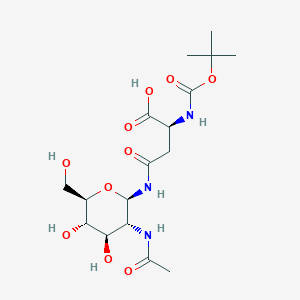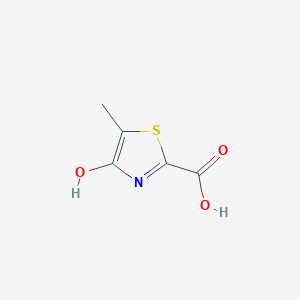
2-Diphenylphosphino-6-methylpyridine
描述
2-Diphenylphosphino-6-methylpyridine is an organophosphorus compound with the molecular formula C18H16NP. It is a white to off-white crystalline solid that is used primarily as a ligand in coordination chemistry and catalysis . The compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
2-Diphenylphosphino-6-methylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with 6-chloro-2-picoline in the presence of a base such as sodium or n-butyllithium . The reaction typically takes place in an inert atmosphere using solvents like tetrahydrofuran or 1,4-dioxane . The reaction conditions often include heating and stirring for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is usually stored under inert gas to prevent degradation .
化学反应分析
Types of Reactions
2-Diphenylphosphino-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
科学研究应用
2-Diphenylphosphino-6-methylpyridine has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-Diphenylphosphino-6-methylpyridine exerts its effects involves its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, stabilizing the metal complex and facilitating various catalytic processes . The molecular targets include transition metals like palladium, platinum, and nickel, which are commonly used in catalysis .
相似化合物的比较
Similar Compounds
Diphenylphosphino-2-pyridyl: Similar in structure but lacks the methyl group at the 6-position.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the pyridine ring.
2-Diphenylphosphino-4-methylpyridine: Similar structure with the methyl group at the 4-position instead of the 6-position.
Uniqueness
2-Diphenylphosphino-6-methylpyridine is unique due to the presence of the methyl group at the 6-position, which influences its steric and electronic properties. This unique positioning enhances its ability to form stable metal complexes and makes it particularly effective in certain catalytic applications .
属性
IUPAC Name |
(6-methylpyridin-2-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXYRTTUCDBSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412669 | |
| Record name | 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132682-77-0 | |
| Record name | 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Diphenylphosphino-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2-diphenylphosphino-6-methylpyridine interacts with Copper(I) tetrafluoroborate?
A1: When this compound (dpPyMe) reacts with Copper(I) tetrafluoroborate (Cu(CH3CN)4BF4), a stable dinuclear Cu(I) complex is formed. This complex, Cu2(μ-dpPyMe)3(CH3CN)2, is noteworthy for its luminescent properties. []
Q2: How does the luminescence of the Cu(I) complex differ between solution and rigid matrix environments?
A2: While the dinuclear Cu(I) complex formed with this compound exhibits weak luminescence in solution, it demonstrates remarkably strong luminescence when embedded within a rigid matrix at room temperature. In fact, the quantum yield of emission increases significantly, reaching 46% in the rigid matrix. [] This suggests that the rigidity of the environment plays a crucial role in enhancing the luminescent properties of the complex.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






